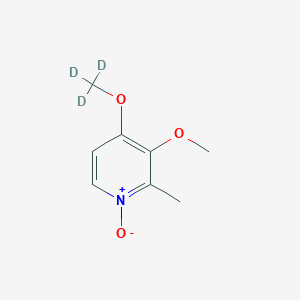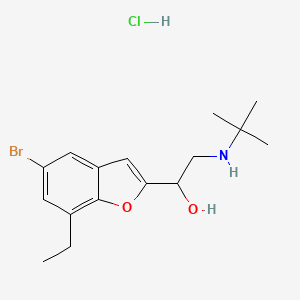
3,4-Dimethoxy-2-methylpyridine N-Oxide-d3
Vue d'ensemble
Description
3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 is a deuterium-labeled compound with the molecular formula C8H8D3NO3 and a molecular weight of 172.20. This compound is a derivative of 3,4-Dimethoxy-2-methylpyridine N-Oxide, where three hydrogen atoms are replaced by deuterium atoms. It is primarily used in organic synthesis and research applications due to its unique isotopic labeling, which allows for detailed studies in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 typically involves the oxidation of 3,4-Dimethoxy-2-methylpyridine using an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) in the presence of a suitable solvent like chloroform or dimethyl sulfoxide. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the N-oxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to more oxidized pyridine derivatives, while reduction can yield the parent pyridine compound .
Applications De Recherche Scientifique
3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate the kinetics of chemical reactions.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new materials and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of 3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 involves its role as an isotopic tracer. The deuterium atoms in the compound allow researchers to track its movement and transformation in various chemical and biological systems. This helps in understanding the molecular targets and pathways involved in the reactions and processes being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Dimethoxy-2-methylpyridine N-Oxide
- 3,4-Dimethoxy-2-methylpyridine
- 3,4-Dimethoxy-2-methylpyridine N-Oxide-d2
Uniqueness
3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 is unique due to its isotopic labeling with deuterium. This labeling provides distinct advantages in research applications, such as enhanced sensitivity in nuclear magnetic resonance (NMR) spectroscopy and the ability to trace metabolic pathways with high precision .
Propriétés
IUPAC Name |
3-methoxy-2-methyl-1-oxido-4-(trideuteriomethoxy)pyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-6-8(12-3)7(11-2)4-5-9(6)10/h4-5H,1-3H3/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVFRRJTPKYVAY-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=CC(=C1OC)OC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=[N+](C=C1)[O-])C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one](/img/structure/B1140365.png)
![methyl 3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1140368.png)




